2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(furan-2-ylmethyl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural features, including a fluorophenyl group, an isoquinoline group, and a furan group . These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. It would likely exhibit aromaticity in the phenyl and isoquinoline rings, and the fluorine atom would introduce a degree of polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water, while the fluorine atom would introduce some polarity .Scientific Research Applications
Imaging Applications
- Research into PET ligands such as N-benzyl-N-ethyl-2-[7,8-dihydro-7-(2-[^18F]fluoroethyl)-8-oxo-2-phenyl-9H-purin-9-yl]acetamide (18F-FEAC) has explored their utility in imaging translocator protein (18 kDa) (TSPO) expression in infarcted rat brains and their kinetics in the monkey brain. These studies suggest the potential of such compounds for neuroimaging and the study of brain diseases or injuries (Yui et al., 2010).
Synthesis and Structural Studies
- A one-pot synthesis approach for N -(furan-2-yl-methyl)- N -(phenyl(quinolin-3-yl)methyl) acetamide derivatives has been developed, showcasing a method for producing such compounds efficiently. These derivatives have been structurally characterized and evaluated for their anti-tuberculosis activity, underscoring the compound's relevance in medicinal chemistry (Bai et al., 2011).
Antimalarial Activity
- A series of related compounds were synthesized and evaluated for their antimalarial activity. The study investigated the structure-activity relationships to understand how different substitutions on the molecule affect its antimalarial potency, which could inform the design of new antimalarial drugs (Werbel et al., 1986).
Anticancer Potential
- Research into quinazolinone-based derivatives, which are structurally related to the compound of interest, has demonstrated potential as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases. These findings suggest possible applications in cancer treatment, highlighting the compound's relevance in oncological research (Riadi et al., 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O4/c24-17-8-6-16(7-9-17)14-26-11-10-19-20(23(26)28)4-1-5-21(19)30-15-22(27)25-13-18-3-2-12-29-18/h1-9,12H,10-11,13-15H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUHNQANOSOVFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)NCC3=CC=CO3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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